3-(benzenesulfonyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
The compound “3-(benzenesulfonyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]propanamide” is a complex organic molecule. It contains a benzenesulfonyl group, a cyanophenyl group, and a thiazol group, all attached to a propanamide backbone .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the propanamide backbone. The presence of the aromatic rings (in the benzenesulfonyl and cyanophenyl groups) and the heterocyclic thiazol ring could lead to interesting electronic and steric effects .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the amide group might be hydrolyzed under acidic or basic conditions, and the thiazol ring might undergo reactions at the sulfur or nitrogen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups (like the amide and sulfonyl groups) and aromatic rings could affect its solubility, melting point, and other properties .Scientific Research Applications
Inhibitors of Enzymatic Activity
- Kynurenine 3-Hydroxylase Inhibitors: Synthesized benzenesulfonamides, including derivatives similar to 3-(benzenesulfonyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]propanamide, have been evaluated as inhibitors of kynurenine 3-hydroxylase. These compounds have shown potential for investigating the kynurenine pathway's role in neuronal injury, with specific compounds demonstrating high affinity and efficacy in vitro and in vivo (Röver et al., 1997).
Antitumor Activity
- Novel Antitumor Agents: Several studies have synthesized and characterized sulfonamide derivatives, showing significant antitumor activity against various cancer cell lines. For instance, novel series of benzenesulfonamide derivatives exhibited remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines (Sławiński & Brzozowski, 2006).
Photodynamic Therapy for Cancer
- Photosensitizers for Photodynamic Therapy: A new zinc phthalocyanine derivative, substituted with benzenesulfonamide groups, has been developed and characterized for its photodynamic therapy (PDT) applications. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, suggesting its potential as a type II photosensitizer in cancer treatment (Pişkin et al., 2020).
Anti-Inflammatory and Analgesic Activities
- Celecoxib Derivatives for Inflammation and Pain: Celecoxib derivatives incorporating the benzenesulfonamide moiety have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds were shown to exhibit significant activity without causing tissue damage, suggesting their therapeutic potential (Küçükgüzel et al., 2013).
Anticonvulsant Agents
- Sulfonamide Derivatives as Anticonvulsants: A study on heterocyclic compounds containing a sulfonamide thiazole moiety synthesized through various reactions demonstrated significant anticonvulsive effects, offering a foundation for future research in anticonvulsant therapies (Farag et al., 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c20-12-14-6-8-15(9-7-14)17-13-26-19(21-17)22-18(23)10-11-27(24,25)16-4-2-1-3-5-16/h1-9,13H,10-11H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPNDFDQQJVULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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